molecular formula C14H15BrOSn B14376682 2-[Bromo(diphenyl)stannyl]ethan-1-ol CAS No. 89687-65-0

2-[Bromo(diphenyl)stannyl]ethan-1-ol

Cat. No.: B14376682
CAS No.: 89687-65-0
M. Wt: 397.88 g/mol
InChI Key: RCKJGYVUYQQWLC-UHFFFAOYSA-M
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Description

2-[Bromo(diphenyl)stannyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a bromine atom, and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(diphenyl)stannyl]ethan-1-ol typically involves the reaction of diphenyltin dichloride with an appropriate brominating agent, followed by the introduction of the ethan-1-ol group. One common method involves the following steps:

    Bromination: Diphenyltin dichloride is reacted with bromine or N-bromosuccinimide (NBS) to form diphenyltin dibromide.

    Alcohol Addition: The diphenyltin dibromide is then reacted with ethylene glycol or a similar alcohol under controlled conditions to introduce the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent alcohol addition reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(diphenyl)stannyl]ethan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as halides, amines, or thiols.

    Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where it acts as a tin reagent to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of new organotin compounds with different substituents.

    Oxidation: Formation of tin oxides or hydroxides.

    Reduction: Formation of reduced tin species or dehalogenated products.

Scientific Research Applications

2-[Bromo(diphenyl)stannyl]ethan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

    Materials Science: Utilized in the preparation of organotin polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-[Bromo(diphenyl)stannyl]ethan-1-ol involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the tin center. The compound can form coordination complexes with other molecules, facilitating reactions such as substitution and coupling. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of bromine.

    Triphenyltin Hydroxide: Contains three phenyl groups and a hydroxide group.

    Tributyltin Chloride: Contains three butyl groups and a chlorine atom.

Uniqueness

2-[Bromo(diphenyl)stannyl]ethan-1-ol is unique due to the presence of both a bromine atom and an ethan-1-ol group, which confer distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and catalysis.

Properties

CAS No.

89687-65-0

Molecular Formula

C14H15BrOSn

Molecular Weight

397.88 g/mol

IUPAC Name

2-[bromo(diphenyl)stannyl]ethanol

InChI

InChI=1S/2C6H5.C2H5O.BrH.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;3H,1-2H2;1H;/q;;;;+1/p-1

InChI Key

RCKJGYVUYQQWLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCO)(C2=CC=CC=C2)Br

Origin of Product

United States

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